molecular formula C19H20ClNO3 B2831168 (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide CAS No. 1798404-21-3

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Cat. No.: B2831168
CAS No.: 1798404-21-3
M. Wt: 345.82
InChI Key: JFXYABPECVGPIV-ZHACJKMWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chlorobenzaldehyde, 3-methoxybenzylamine, and acryloyl chloride.

    Formation of Intermediate: The first step involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form an imine intermediate.

    Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the desired acrylamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide
  • (E)-3-(2-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide
  • (E)-3-(2-methylphenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-23-16-8-5-7-15(12-16)18(24-2)13-21-19(22)11-10-14-6-3-4-9-17(14)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXYABPECVGPIV-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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